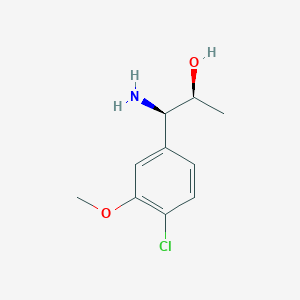
(1R,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methoxybenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the condensation of 4-chloro-3-methoxybenzaldehyde with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired chiral amine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The aromatic ring can be reduced to form cyclohexane derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL: Lacks the methoxy group, which may affect its reactivity and biological activity.
(1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: Lacks the chloro group, which may influence its chemical properties and interactions.
(1R,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL: Contains a methyl group instead of a methoxy group, altering its steric and electronic properties.
Uniqueness
The presence of both the chloro and methoxy groups in (1R,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL makes it unique, as these groups can significantly influence its chemical reactivity and biological interactions. This dual substitution pattern can enhance its potential as a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H14ClNO2 |
|---|---|
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
(1R,2S)-1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1 |
InChI-Schlüssel |
PCQTYACTMUPYOI-WKEGUHRASA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)Cl)OC)N)O |
Kanonische SMILES |
CC(C(C1=CC(=C(C=C1)Cl)OC)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


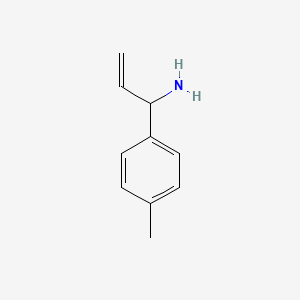
![10-dodecyl-5,15-dihexyl-6,14-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,7,13,17-tetrathia-10-azapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene](/img/structure/B15234136.png)
![Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B15234140.png)
![tert-Butyl(1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15234156.png)
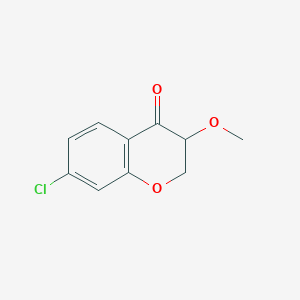
![Dimethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate](/img/structure/B15234163.png)
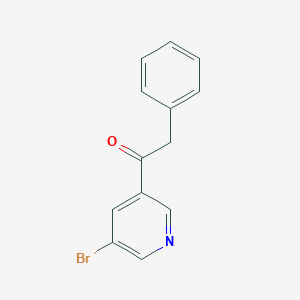
![1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone](/img/structure/B15234190.png)
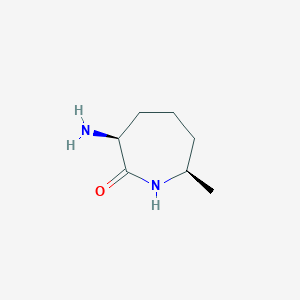
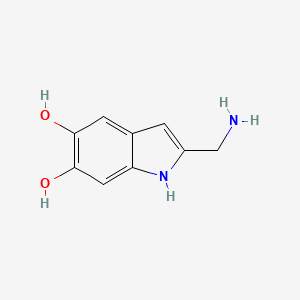
![3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B15234201.png)
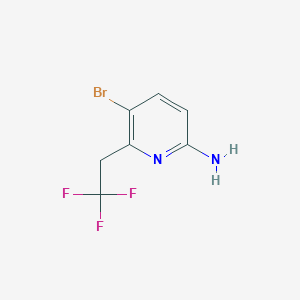
![2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol](/img/structure/B15234211.png)
![Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15234214.png)
